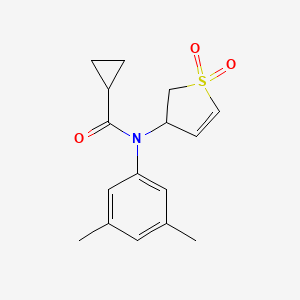![molecular formula C15H15Cl2NO2 B2356458 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1042505-20-3](/img/structure/B2356458.png)
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Synthesis and Structural Analysis
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol and its derivatives have been explored in the synthesis of various chemical compounds. For example, derivatives of this compound have been used in the synthesis of mixed-valence oxovanadium(IV/V) dinuclear entities, which are important in inorganic chemistry for their unique structural and EPR spectral properties (Mondal et al., 2005).
2. Antimicrobial Applications
Some derivatives of this compound have demonstrated antimicrobial properties. For instance, formazans derived from a similar Mannich base showed moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
3. Optical and Structural Properties in Thin Films
Certain derivatives have been studied for their optical and structural properties when formed into thin films. These properties are crucial in materials science for applications in electronics and photonics (Zeyada et al., 2016).
4. QSAR Properties and DNA Binding Studies
In biochemical research, some derivatives have been evaluated for their QSAR (Quantitative Structure-Activity Relationship) properties and DNA binding capabilities. Such studies are significant in drug design and understanding molecular interactions (Mudavath et al., 2019).
5. Probing Tautomerism and Solvent Media
The compound and its derivatives have been the subject of studies focusing on tautomerism in solvent media and solid states, contributing to the understanding of chemical equilibria and molecular dynamics (Albayrak et al., 2011).
6. Plant Growth Regulatory Activity
Some derivatives have been synthesized and evaluated for their plant growth regulatory activities, indicating potential applications in agriculture and plant biology (Hatim & Joshi, 2004).
7. Antipathogenic Activity
Thiourea derivatives of this compound have shown significant antipathogenic activity, highlighting their potential in the development of antimicrobial agents with antibiofilm properties (Limban et al., 2011).
8. Synthesis and Antimicrobial Activity in Nicotinonitrile Derivatives
The compound has been used in the synthesis of nicotinonitrile derivatives, which have been assayed for their antimicrobial activity, further emphasizing its utility in the development of new antimicrobial agents (Guna et al., 2015).
properties
IUPAC Name |
2-[(3,5-dichloroanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-11(16)6-12(17)8-13/h3-8,18-19H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIJXCVWDGMRMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

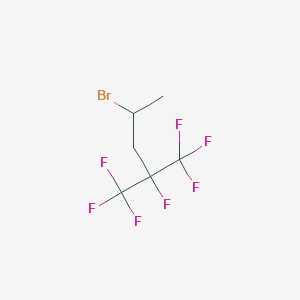
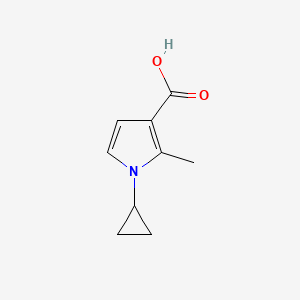

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)
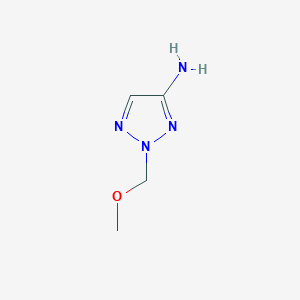
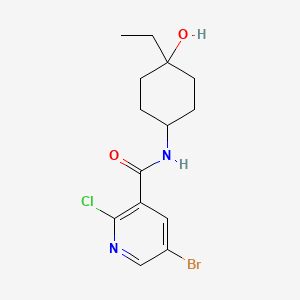
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

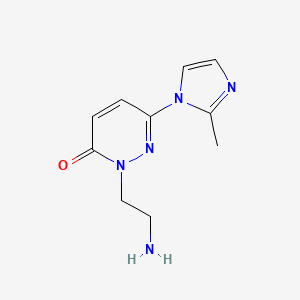
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
